2-(cyanomethyl)phenylboronic acid
Description
Historical Context and Evolution of Arylboronic Acid Chemistry
The journey of arylboronic acids began in 1860 when Edward Frankland first reported the synthesis of a boronic acid. wikipedia.orgwiley-vch.de However, it was the groundbreaking work of Akira Suzuki and Norio Miyaura in 1979 that catapulted arylboronic acids to the forefront of organic chemistry. news-medical.netmusechem.comwikipedia.org Their development of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides, now famously known as the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds. news-medical.netmusechem.comwikipedia.orgbyjus.com This reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions. wikipedia.org
Initially, the scope of the Suzuki-Miyaura reaction had limitations. Over the years, extensive research has led to significant advancements, including the development of more robust catalysts and ligands that enable the coupling of less reactive substrates like aryl chlorides. musechem.com The reaction conditions have also become milder and more environmentally friendly, with some modifications allowing the use of water as a solvent. news-medical.net The versatility of this reaction has made it a cornerstone in the synthesis of a wide array of organic molecules, including polyolefins, styrenes, and substituted biphenyls. wikipedia.orgbyjus.com This has had a profound impact on various fields, from the creation of advanced materials like light-emitting polymers to the industrial-scale synthesis of pharmaceutical intermediates. news-medical.netwikipedia.org
Structural Characteristics and Unique Reactivity Profile of 2-(Cyanomethyl)phenylboronic Acid
The structure of this compound is defined by a phenyl ring substituted at the ortho position with both a boronic acid [-B(OH)₂] group and a cyanomethyl [-CH₂CN] group. The boronic acid moiety is a Lewis acid due to the electron-deficient sp²-hybridized boron atom with a vacant p-orbital. wiley-vch.de This allows it to act as a Lewis acid and form reversible covalent complexes with diols and other Lewis bases. wikipedia.org
The ortho-positioning of the cyanomethyl group relative to the boronic acid group introduces specific intramolecular interactions that can influence the compound's reactivity. In ortho-substituted phenylboronic acids, the presence of an electron-donating group can lead to the formation of an intramolecular hydrogen bond between the boronic acid's hydroxyl group and the substituent. researchgate.net While the cyanomethyl group is generally considered electron-withdrawing, the potential for intramolecular interactions should not be dismissed and can affect the acidity and rotational barriers of the boronic acid group. mdpi.com The solid-state structures of many ortho-substituted arylboronic acids reveal the formation of dimers through hydrogen bonding. rsc.org
The reactivity of this compound is largely dictated by the interplay of its two functional groups. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it facilitates the formation of new carbon-carbon bonds. The cyanomethyl group, on the other hand, can undergo various transformations. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further functionalization. mdpi.com
Significance of the Cyanomethyl Group in Boronic Acid Derivatives
The cyanomethyl group (-CH₂CN) imparts distinct electronic and reactive properties to boronic acid derivatives. Acetonitrile (B52724), as a source of the cyanomethyl group, is valuable in organic synthesis because the cyano group can be readily converted into other functional groups like carboxylic acids and amines. mdpi.com
The electrophilic nature of the carbon atom in the cyanomethyl group allows it to participate in nucleophilic attack. cymitquimica.com The cyanomethyl anion, which can be generated electrochemically, is a highly reactive species that can act as a strong base or a nucleophile. researchgate.net This reactivity opens up avenues for various synthetic transformations, including cyanomethylation reactions. organic-chemistry.org
In the context of boronic acids, the electron-withdrawing nature of the cyanomethyl group can influence the acidity of the boronic acid moiety. For instance, in 3-cyanomethylphenylboronic acid, the cyanomethyl group is noted to enhance the acidity of the boronic acid, thereby improving its reactivity in catalytic transformations like the Suzuki-Miyaura coupling. This electronic effect can be crucial for optimizing reaction conditions and yields. Furthermore, the cyanomethyl group itself can be a site for further chemical modification, adding to the synthetic versatility of the parent molecule.
Current Research Landscape and Future Prospects of this compound
The current research involving this compound and related compounds is vibrant and multifaceted, with significant applications in medicinal chemistry and materials science. Phenylboronic acids, in general, are being extensively investigated for their therapeutic potential, particularly in targeted cancer therapy due to their ability to bind to sialic acids on cancer cell surfaces. nih.govnih.gov This interaction allows for the development of drug delivery systems that can selectively target tumor cells. nih.gov
Furthermore, boronic acids are utilized as catalysts in various organic reactions, including dehydrations and acylations. nih.gov The unique ability of ortho-substituted phenylboronic acids to facilitate intramolecular reactions is a key area of exploration. nih.gov For example, the presence of an ortho-substituent can influence the regioselectivity of reactions. acs.org
Properties
IUPAC Name |
[2-(cyanomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWXFAMBRLCXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of 2 Cyanomethyl Phenylboronic Acid
Fundamental Coordination Chemistry of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is a versatile functional group known for its unique coordination chemistry. It acts as a mild Lewis acid and can engage in reversible covalent interactions, particularly with diols, and also interacts with various heteroatoms.
Boronic Acid–Diol Interactions and Boronate Ester Formation
Boronic acids are well-known for their ability to react with 1,2- and 1,3-diols to form cyclic boronate esters. mpg.denih.gov This reaction is reversible and the stability of the resulting ester is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the nature of the diol. mpg.denih.gov The formation of boronate esters is typically more favorable in basic conditions, where the boronic acid is in its tetrahedral boronate form (B(OH)₃⁻), which is more reactive towards diols. nih.gov The interaction is not limited to simple diols; boronic acids can also bind to the diol motifs present in larger molecules like saccharides and glycoproteins. nih.govmdpi.com This specific binding has been utilized in various applications, including the development of sensors and for the separation and purification of biomolecules. nih.govwur.nl
The stability of the formed boronate ester can be influenced by the steric and electronic properties of both the boronic acid and the diol. researchgate.net For instance, bulkier structures can lead to more stable boronic esters. researchgate.net The pKa of the boronic acid is a crucial factor, with lower pKa values generally leading to stronger binding at lower pH. nih.govresearchgate.net For example, ortho-substituted phenylboronic acids can exhibit different pKa values and diol binding affinities compared to their para-substituted counterparts. researchgate.net
Lewis Acidity and Interactions with Heteroatoms
The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. mdpi.comwikipedia.org This Lewis acidity is fundamental to its reactivity. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. semanticscholar.orgnih.gov The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can influence the Lewis acidity of the boronic acid, although in some cases, this effect can be counteracted by other factors like solvation. semanticscholar.orgnih.gov
Beyond interactions with oxygen-based nucleophiles like diols, the Lewis acidic boron center can also interact with other heteroatoms such as nitrogen. mpg.demdpi.com For instance, intramolecular B-N or B-O interactions can occur, especially in ortho-substituted phenylboronic acids, which can influence the compound's conformation and reactivity. lsu.edu These interactions can lead to the formation of stable complexes and are important in the design of catalysts and sensors. mpg.desemanticscholar.org
Carbon-Carbon Bond Forming Reactions
2-(Cyanomethyl)phenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent example of its application.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds and other coupled products by reacting an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netyoutube.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govmdpi.com
The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net
Palladium-Catalyzed Coupling with Organic Electrophiles
This compound can be coupled with various organic electrophiles, including aryl, vinyl, and alkyl halides, as well as triflates, under Suzuki-Miyaura conditions. libretexts.orgharvard.edu The reactivity of the organic electrophile generally follows the order I > Br > OTf > Cl. libretexts.org While aryl chlorides are less reactive, the use of specialized ligands and reaction conditions can facilitate their coupling. libretexts.orgharvard.edu
The reaction scope is broad, allowing for the synthesis of a diverse array of substituted biaryl compounds. For instance, the coupling of phenylboronic acid derivatives with halobenzenes is a common strategy for synthesizing functionalized biphenyls. nih.govmdpi.com Acylative Suzuki-Miyaura coupling, where an acyl chloride is used as the electrophile, provides an efficient route to ketones. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
| Boronic Acid Derivative | Organic Electrophile | Catalyst System | Product Type | Reference |
| Phenylboronic acid | Bromobenzene | (NHC)₂PdBr₂ / K₂CO₃ | Biaryl | nih.gov |
| Phenylboronic acid | Benzoyl chloride | (NHC)₂PdBr₂ / K₂CO₃ | Ketone | nih.gov |
| Phenylboronic acid | 4'-Chloroacetophenone | Ni(COD)₂ / PPh₃ / K₃PO₄ | Biaryl Ketone | tcichemicals.com |
| ortho-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ / Na₂CO₃ | Triarylpyridine | beilstein-journals.org |
Note: This table provides a general overview. Specific reaction conditions and yields can be found in the cited literature.
Ligand Effects and Reaction Optimization
The choice of ligand coordinated to the palladium catalyst is crucial for the success and efficiency of the Suzuki-Miyaura reaction. libretexts.orgnih.gov Ligands play a key role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the different steps of the catalytic cycle. nih.gov
Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich alkylphosphines, have been widely used. libretexts.orgharvard.edu N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often leading to enhanced catalytic activity and stability, allowing for the coupling of less reactive substrates under milder conditions. nih.gov The presence of functional groups on the ligand, such as a nitrile group, can also significantly impact the catalytic activity. nih.gov
Reaction optimization often involves screening different catalysts, ligands, bases, solvents, and temperatures to achieve the desired product in high yield. nih.govbeilstein-journals.org For example, the choice of base (e.g., K₂CO₃, KOH, Cs₂CO₃) and solvent (e.g., toluene, water/2-propanol) can have a significant effect on the reaction outcome. nih.gov In some cases, the use of aqueous solvents can be advantageous, while in others, anhydrous conditions are necessary to prevent side reactions. nih.gov
Regiochemical and Stereochemical Control
The reactions involving this compound can be guided to yield specific isomers (regiochemistry) and spatial arrangements of atoms (stereochemistry), often through the use of chiral ligands. For instance, in the rhodium-catalyzed benzannulation of 1-arylalkynes with 2-(cyanomethyl)phenylboronate, the use of a chiral diene ligand leads to the formation of axially chiral 2-aminobiaryls with high enantiomeric excess (greater than 90% ee). researchgate.netresearchgate.net This stereochemical control is attributed to the specific coordination of the chiral ligand to the rhodium center, which dictates the facial selectivity of the subsequent intramolecular addition to the cyano group. ntu.edu.sg The alkenyl-rhodium intermediate is believed to adopt a conformation that minimizes steric repulsion between the aryl group of the alkyne and the bulky amide moiety of the ligand, thereby controlling the axial chirality of the product. ntu.edu.sg
Similarly, palladium(II) complexes ligated with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) catalyze the annulation of unsymmetrical alkynes with 2-(cyanomethyl)phenylboronates, yielding 3,4-disubstituted-2-naphthalenamines. nih.gov In these reactions, electron-withdrawing sp2- and sp-carbon substituents on the alkyne preferentially position themselves at the C-3 position of the naphthalenamine product, demonstrating significant regiochemical control. nih.gov
Palladium(II)-Catalyzed Annulation and Cyclization Reactions
Palladium(II) catalysts are effective in promoting the annulation and cyclization of this compound and its derivatives with various reaction partners to construct fused aromatic and heterocyclic systems. A notable example is the annulation of internal alkynes with 2-(cyanomethyl)phenylboronates, catalyzed by dppe-ligated palladium(II) complexes, which produces 3,4-disubstituted-2-naphthalenamines in good yields under mild and neutral conditions. nih.govndl.go.jp This reaction is compatible with a range of substituents on both the boronate and the alkyne. nih.gov
Furthermore, a novel palladium(II)-catalyzed tandem cyclization has been developed for the synthesis of dibenzo[b,d]azepine derivatives. rsc.orgrsc.org This method involves the reaction of N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide with phenylboronic acid derivatives. rsc.orgrsc.org The process is notable for its use of an environmentally friendly mixed solvent system (water:ethanol) and proceeds with high yields. rsc.org This strategy highlights the utility of a cyano-activation method in forming complex nitrogen-containing heterocyclic architectures. rsc.orgrsc.org
The following table summarizes selected palladium(II)-catalyzed reactions involving this compound derivatives for the formation of fused ring systems.
| Catalyst/Ligand | Reactants | Product Type | Key Features |
| Pd(II)/dppe | 2-(Cyanomethyl)phenylboronates, Internal Alkynes | 3,4-Disubstituted-2-naphthalenamines | Mild, neutral conditions; Methanol (B129727) as an essential solvent. nih.gov |
| Pd(acac)₂/o-phenanthroline | N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide, Phenylboronic Acids | Dibenzo[b,d]azepines | Eco-friendly solvent; High yield. rsc.orgrsc.org |
The mechanism of palladium(II)-catalyzed annulation reactions involving 2-(cyanomethyl)phenylboronates generally proceeds through a series of well-defined steps. The catalytic cycle is initiated by the transmetalation of the palladium(II) complex with the arylboronate. nih.gov This is followed by the insertion of the alkyne into the aryl-palladium bond, which generates an alkenylpalladium(II) species. nih.gov A key subsequent step is the nucleophilic addition of the alkenylpalladium(II) intermediate to the intramolecular cyano group. nih.gov Studies have shown that methanol as a solvent plays a crucial role in both the transmetalation step and the regeneration of the catalyst. nih.gov
In the synthesis of dibenzo[b,d]azepines, the proposed mechanism involves the initial reaction of the Pd(II) catalyst with an arylboronic acid to form a Pd-aryl species. rsc.org This intermediate then reacts with the N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide substrate, leading to an intermediate that undergoes intramolecular carbopalladation. rsc.org Protonation of the resulting imine-Pd(II) complex facilitates the regeneration of the Pd(II) catalyst and leads to a ketimine intermediate, which, after deacetylation and intramolecular cyclization, yields the final dibenzo[b,d]azepine product. rsc.org
Other Metal-Catalyzed Transformations (e.g., Rhodium, Copper)
Besides palladium, other transition metals like rhodium and copper also catalyze transformations of this compound and its analogs. Rhodium complexes, particularly those with chiral diene ligands, are highly effective in catalyzing the asymmetric benzannulation of 1-arylalkynes with 2-(cyanomethyl)phenylboronates. researchgate.netresearchgate.net This reaction provides a direct route to axially chiral 2-aminobiaryls with excellent enantioselectivity. researchgate.netresearchgate.net The catalytic cycle is believed to involve the formation of an organorhodium(I) intermediate, which then undergoes addition to the alkyne. acs.org
Copper-catalyzed reactions have also been employed for the synthesis of fused heterocyclic systems. For instance, a copper(II)-catalyzed, ligand-free, one-pot reaction has been developed for the synthesis of benzimidazole-fused heterocycles from 2-iodoarylboronic acids and 2-aminoheteroarenes. researchgate.net This cascade protocol proceeds through a combination of Chan-Lam and Ullmann-type couplings. researchgate.net While not directly involving this compound, these copper-catalyzed methods for C-N bond formation and heterocycle synthesis could potentially be adapted for substrates containing the cyanomethylphenylboronic acid motif. researchgate.net
Reactivity of the Cyanomethyl Substituent
Nucleophilic Reactivity of the Alpha-Carbon
The carbon atom alpha to the cyano group in the cyanomethyl substituent of this compound exhibits nucleophilic character. This reactivity stems from the ability of the electron-withdrawing cyano group to stabilize an adjacent carbanion. researchgate.net Deprotonation of this alpha-carbon can be achieved using a suitable base, generating an α-cyanocarbanion. researchgate.net This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. youtube.com
The nucleophilic nature of the alpha-carbon is fundamental to many of the cyclization and annulation reactions of this compound. For example, in the palladium-catalyzed annulation with alkynes, the intramolecular cyclization step involves the nucleophilic attack of the newly formed alkenylpalladium species onto the cyano group. nih.gov Similarly, in rhodium-catalyzed reactions, the intramolecular addition to the nitrile functionality is a key step in the formation of the final cyclic products. acs.org The generation and subsequent reaction of this nucleophilic center are often the pivotal events that lead to the construction of complex molecular architectures. ntu.edu.sg
Radical Cyanomethylation Processes
The cyanomethyl group (-CH₂CN) is a versatile functional motif in organic synthesis. Its introduction onto molecular scaffolds can be achieved through various methods, including radical cyanomethylation. These processes typically involve the generation of a cyanomethyl radical (•CH₂CN), which then adds to a suitable substrate.
Common precursors for the cyanomethyl radical include acetonitrile (B52724) (CH₃CN) and bromoacetonitrile (B46782) (BrCH₂CN). The radical can be generated under different conditions:
Oxidative C-H Activation: In the presence of a strong oxidant, such as peroxides (e.g., tert-butyl peroxybenzoate), a hydrogen atom can be abstracted from acetonitrile to yield the cyanomethyl radical. acs.org This radical is then available to participate in subsequent C-C bond-forming reactions. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions. sci-hub.se For instance, an excited photocatalyst can reduce bromoacetonitrile via a single-electron transfer. nih.gov The resulting radical anion rapidly fragments to release a bromide anion and the desired cyanomethyl radical (•CH₂CN). nih.gov This method has been successfully applied to the cyanomethylation of electron-rich heterocycles like indoles. nih.gov
While these methods describe the generation of the cyanomethyl radical from simple precursors, the reactivity of the cyanomethyl group within this compound in radical processes is less documented. The C(sp³)–H bonds of the methylene (B1212753) group in this compound are potential sites for hydrogen atom abstraction to form a radical, which could then engage in further reactions. However, the specific conditions required to achieve this selectively, in the presence of the reactive boronic acid moiety, would need careful consideration to avoid competing pathways. The general reactivity of alkyl nitriles in radical-initiated functionalizations suggests that such pathways are plausible. acs.org
The table below summarizes common methods for generating the cyanomethyl radical, which could theoretically be applied in reactions involving this compound.
Table 1: Selected Methods for Generating Cyanomethyl Radicals
| Precursor | Method | Reagents/Conditions | Radical Formation Mechanism | Ref |
|---|---|---|---|---|
| Acetonitrile | Oxidative C-H Abstraction | tert-Butyl peroxybenzoate (TBPB) | TBPB decomposes to form radicals that abstract a hydrogen atom from acetonitrile. | acs.org |
| Bromoacetonitrile | Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺), Blue LEDs | Photo-excited catalyst reduces bromoacetonitrile to a radical anion, which fragments. | nih.gov |
Competing Reaction Pathways and Selectivity Challenges
The synthetic utility of bifunctional molecules like this compound is often dictated by the ability to control the selective reactivity of one functional group over the other. The proximity of the cyanomethyl and boronic acid groups on the aromatic ring introduces competitive reaction pathways and selectivity challenges that must be managed. Key side reactions and competitive processes include protodeboronation and reactions influenced by the interplay of the ortho-substituents.
Protodeboronation as a Side Reaction
Protodeboronation is the hydrolytic cleavage of a carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is a well-established and often undesired side reaction in processes that utilize boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglookchem.com The propensity for a boronic acid to undergo protodeboronation is highly dependent on the substrate, reaction pH, temperature, and the presence of metal catalysts. wikipedia.orgljmu.ac.uk
The reaction can be promoted under acidic, basic, or metal-catalyzed conditions. lookchem.comljmu.ac.ukrsc.org For instance, copper salts have been shown to efficiently catalyze the protodeboronation of arylboronic acids in aqueous media. lookchem.com The mechanism of protodeboronation is complex and can vary with pH. In acidic media, the reaction is facilitated by protonation, while under basic conditions, it proceeds through the boronate species [ArB(OH)₃]⁻. ljmu.ac.uk
The electronic nature of substituents on the phenyl ring plays a crucial role. A study on acid-promoted, metal-free protodeboronation found that arylboronic acids with electron-withdrawing groups, such as nitro or carbonyl groups, reacted more slowly than those with electron-donating groups. rsc.org This suggests that the electron-withdrawing cyanomethyl group in this compound would likely retard the rate of protodeboronation compared to unsubstituted phenylboronic acid, thereby increasing its stability against this side reaction under certain conditions. rsc.org However, protodeboronation remains a significant competitive pathway, especially under harsh reaction conditions or during prolonged reaction times. lookchem.com
Table 2: Conditions Influencing Protodeboronation of Arylboronic Acids
| Condition | Effect on Protodeboronation | Example | Ref |
|---|---|---|---|
| Metal Catalysts | Can significantly promote the reaction. | 1 mol% CuSO₄·5H₂O in aqueous ethanol (B145695) leads to high yields of the protodeboronated product. | lookchem.com |
| Acidic Media | Promotes protodeboronation, particularly for electron-rich arylboronic acids. | Acetic acid at 130 °C can effect metal-free protodeboronation. | rsc.org |
| Basic Media | Can promote protodeboronation via the boronate anion. | The reaction rate is highly pH-dependent in aqueous base. | ljmu.ac.uk |
Competitive Reactivity of Ortho-Substituents
Electronic Effects: The cyanomethyl group is strongly electron-withdrawing. This property enhances the Lewis acidity of the boron atom, which can increase the rate of desired reactions like the transmetalation step in Suzuki-Miyaura couplings. Conversely, this deactivates the aromatic ring towards electrophilic substitution.
Steric and Cooperative Effects: The steric bulk of the ortho-cyanomethyl group can influence the conformation of the boronic acid moiety, potentially twisting it out of the plane of the aromatic ring. mdpi.com This can affect the accessibility of the boron center to catalysts or other reagents.
More significantly, the two groups can interact cooperatively. In analogous compounds like 2-formylphenylboronic acid, the ortho-carbonyl and boronic acid groups exhibit unique reactivity. nih.govresearchgate.net The boronic acid can act as an intramolecular Lewis acid catalyst, activating the neighboring carbonyl group for nucleophilic attack. researchgate.net This leads to the rapid and reversible formation of cyclic structures (iminoboronates) upon reaction with amines. nih.gov While the nitrile of the cyanomethyl group is less electrophilic than a carbonyl, the potential for intramolecular coordination between the nitrogen lone pair and the vacant p-orbital of the boron atom cannot be discounted. Such an interaction could influence the reactivity of both functional groups. For instance, Suginome and co-workers have shown that an anthranilamide (aam)-protected boron moiety can act as a directing group for ortho-selective C-H activation, highlighting the directing capabilities of amide groups near a boron center. rsc.org This points to the potential for the cyanomethyl group to direct reactions at the boronic acid site or vice-versa under specific catalytic conditions.
Applications in Organic Synthesis and Chemical Transformations
Strategic Building Block for Complex Molecular Architectures
The strategic placement of the boronic acid and cyanomethyl functionalities on the phenyl ring allows 2-(cyanomethyl)phenylboronic acid and its derivatives to serve as key starting materials or intermediates in the synthesis of a variety of intricate organic molecules.
Synthesis of Substituted Indenes and Indanones
While direct application of this compound in the synthesis of indenes and indanones is an area of ongoing research, related methodologies highlight the potential of cyanomethyl-functionalized precursors. For instance, indanes bearing a cyanomethyl group at the C2 position have been successfully synthesized through palladium-catalyzed coupling reactions. This process involves the reaction of 2-allylphenyl triflate derivatives with alkyl nitriles, where the use of a specific pre-catalyst, BrettPhosPd(allyl)(Cl), was found to be crucial for the success of the transformation. nih.gov
Furthermore, functionalized indenones can be prepared through a one-pot, two-step palladium(II)-catalyzed transformation. This method involves the generation and condensation of ortho-functionalized 1,2-benzils from 2-(2-arylethynylphenyl)acetonitriles, with Ph₂SO acting as the oxidant. The resulting 3-cyanoindenones are valuable intermediates that can be converted into a variety of other useful molecules. rsc.org Rhodium-catalyzed tandem reactions of ortho-boronated aryl compounds with unactivated alkynes have also been developed to produce 2,3-disubstituted indene (B144670) compounds with high yields and excellent control over regioselectivity and enantioselectivity. researchgate.net
Table 1: Selected Examples of Indane and Indenone Synthesis Methodologies
| Product Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
| 2-Cyanomethyl Indanes | 2-Allylphenyl triflates, Alkyl nitriles | BrettPhosPd(allyl)(Cl) | Pd-catalyzed alkene difunctionalization | nih.gov |
| 3-Cyanoindenones | 2-(2-Arylethynylphenyl)acetonitriles | Pd(II), Ph₂SO | One-pot, two-step oxidation and cyclization | rsc.org |
| 2,3-Disubstituted Indenes | 3-(ortho-Boronated aryl) conjugated enones, Unactivated alkynes | Rhodium(I)/chiral-diene complex | High yield, regioselectivity, and enantioselectivity | researchgate.net |
Construction of Dibenzoazepine Derivatives
A significant application of this compound's synthetic utility is in the construction of dibenzo[b,d]azepine derivatives. A novel and environmentally friendly method has been developed utilizing a palladium(II)-catalyzed addition/cyclization reaction. This reaction employs N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide and various phenylboronic acid derivatives. rsc.orgrsc.org This approach offers a simpler and greener alternative to previous methods, achieving high yields with readily available starting materials. rsc.org The reaction proceeds at a reduced temperature and uses a single catalyst in an eco-friendly mixed solvent system of water and ethanol (B145695). rsc.org
The proposed mechanism involves the initial reaction of the Pd(II) catalyst with the arylboronic acid to form a Pd-aryl intermediate. This is followed by a series of steps including intramolecular carbopalladation, protonation, and deacetylation, ultimately leading to the desired dibenzo[b,d]azepine structure through intramolecular cyclization. rsc.org
Table 2: Palladium-Catalyzed Synthesis of Dibenzo[b,d]azepine Derivatives
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield | Reference |
| N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide | Phenylboronic acid | Pd(acac)₂, o-phenanthroline, TFA | Not specified | 100 °C | 65% | rsc.org |
| N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide | Various phenylboronic acid derivatives | Pd(II) catalyst | Water:EtOH (2:1) | Reduced temperature | Up to 91% | rsc.org |
Preparation of Functionalized Indoles
The cyanomethyl group is a versatile synthon, and its incorporation into the indole (B1671886) scaffold is of significant interest in medicinal chemistry. Direct cyanomethylation of indoles has been achieved using photoredox catalysis, where a radical generated from bromoacetonitrile (B46782) couples with the indole ring. nih.gov While this method does not directly employ this compound, it underscores the value of the cyanomethyl-indole motif.
More directly, 2-(cyanomethyl)phenylboronates are key reagents in the rhodium-catalyzed [4+2] cycloaddition with ynamines. This reaction provides an efficient and highly regioselective route to valuable indole-linked aromatic compounds. bohrium.com Additionally, a general and efficient method for assembling 1,2-disubstituted indoles involves a Cu(II)-catalyzed domino coupling/cyclization process between 2-alkynyl anilines and boronic acids under aerobic conditions. researchgate.net This highlights the broad utility of boronic acids in indole synthesis. A rhodium-catalyzed asymmetric synthesis of axially chiral biindolyls has also been developed by merging C–H activation and nucleophilic cyclization, further expanding the synthetic toolbox for complex indole derivatives. acs.org
Reagent in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), which involve the one-pot reaction of three or more starting materials, are highly efficient for building molecular complexity. nih.govscilit.com Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer elegant pathways to complex structures. uniovi.es
2-(Cyanomethyl)phenylboronates have proven to be effective reagents in such transformations. For example, a palladium(II)-catalyzed annulation of internal alkynes with 2-(cyanomethyl)phenylboronates provides a route to 3,4-disubstituted-2-naphthalenamines in good yields. nih.gov This reaction proceeds under mild, neutral conditions and is notable for its requirement of methanol (B129727) as a solvent. The mechanism involves transmetalation of the palladium(II) complex with the boronate, followed by alkyne insertion and subsequent nucleophilic addition of the resulting alkenylpalladium(II) species to the intramolecular cyano group. nih.gov
A related rhodium-catalyzed annulation of 2-cyanophenylboronic acid with alkynes and strained alkenes further demonstrates the utility of this class of compounds in cascade processes. scispace.com These reactions showcase the ability of the cyanomethyl group to participate in cyclization events, leading to the formation of complex polycyclic aromatic systems.
Development of Novel Catalytic Systems
A significant area where this compound and its esters have made a substantial impact is in the development of novel catalytic systems, particularly for asymmetric synthesis.
The asymmetric benzannulation of 1-arylalkynes with 2-(cyanomethyl)phenylboronate, catalyzed by a rhodium complex with a chiral diene ligand, yields axially chiral 2-aminobiaryls with high enantiomeric excess (greater than 90% ee). nih.govresearchgate.net This reaction is highly effective for 1-arylalkynes bearing an ortho-substituent on the aryl group. nih.govresearchgate.net
In another key development, an enantioselective Catellani reaction has been established for the construction of phosphine-containing biaryl atropisomers. chinesechemsoc.orgchinesechemsoc.org This reaction utilizes a palladium/chiral norbornene catalytic system. chinesechemsoc.org A broad range of phosphine (B1218219) oxide-containing aryl halides and terminating nucleophiles, including arylboronic acids, are suitable substrates for this transformation, leading to a variety of axially chiral biaryl-based monophosphine oxides with excellent enantioselectivity. chinesechemsoc.org This three-component catalytic system effectively promotes the formation of the aryl-aryl chiral axis. chinesechemsoc.org
Table 3: Applications of 2-(Cyanomethyl)phenylboronates in Novel Catalytic Systems
| Reaction Type | Reactants | Catalyst System | Product Type | Key Features | Reference |
| Asymmetric Benzannulation | 1-Arylalkynes, 2-(Cyanomethyl)phenylboronate | Rhodium complex with chiral diene ligand | Axially chiral 2-aminobiaryls | High yields and >90% ee | nih.govresearchgate.net |
| Atroposelective Catellani Reaction | Phosphine oxide-containing aryl halides, Arylboronic acids | Palladium/chiral Norbornene | Axially chiral biaryl monophosphine oxides | Excellent enantioselectivity | chinesechemsoc.orgchinesechemsoc.org |
Academic Research in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Biologically Relevant Derivatives
The synthesis of 2-(cyanomethyl)phenylboronic acid and its derivatives often involves methods such as the lithiation of benzonitrile (B105546) followed by reaction with a trialkoxyborane, or palladium-catalyzed coupling of a halogenated benzonitrile with a diboron (B99234) reagent. google.comresearchgate.net These synthetic routes allow for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Cyanomethylphenylboronic Acids and Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of biologically active compounds. For phenylboronic acid analogues, SAR studies have revealed key insights into their interactions with biological targets. For instance, in the context of inhibiting serine β-lactamases, modifications to the phenyl ring significantly impact inhibitory activity. acs.orgnih.gov The position and nature of substituents influence binding affinity by affecting steric and electronic properties within the enzyme's active site. nih.gov While specific SAR studies focusing exclusively on this compound are not extensively detailed in the provided results, the broader principles derived from analogues are applicable. For example, studies on boronic acid analogs of Combretastatin A-4 showed that modifications on the phenyl ring, such as eliminating a methoxy (B1213986) group, led to reduced potency in cytotoxicity and tubulin polymerization inhibition. odu.edu This highlights the sensitivity of biological activity to the substitution pattern on the phenyl ring.
Modulation of Biological Activity through Ortho-Cyanomethyl Substitution
The ortho-cyanomethyl group introduces specific electronic and steric features that can modulate the biological activity of the phenylboronic acid scaffold. The electron-withdrawing nature of the nitrile can influence the pKa of the boronic acid, which is a critical parameter for its interaction with biological targets like the active site serine in enzymes or the diol groups in saccharides. japsonline.com The placement of a functional group at the ortho position can also facilitate intramolecular interactions or specific binding orientations within a target protein. In the context of enzyme inhibition, such substitutions can lead to enhanced binding affinity and specificity. nih.gov For example, in the design of inhibitors for chymotrypsin, ortho-chloro substitution on a phenyl ethane (B1197151) boronic acid was found to increase its potency, suggesting that ortho modifications can favorably influence the electronic properties of the phenyl ring for target interaction. sci-hub.cat
Exploration of Biomedical Applications
The unique chemical properties of this compound and its analogues have led to their exploration in various biomedical applications, particularly in molecular recognition and enzyme inhibition.
Molecular Recognition and Binding to Biological Targets (e.g., Sialic Acids)
Phenylboronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that makes them excellent candidates for the recognition of carbohydrates. nih.govnih.govrsc.org This is particularly relevant for targeting sialic acids, which are often overexpressed on the surface of cancer cells. nih.govrsc.org The interaction is pH-dependent; phenylboronic acid can bind to the α-hydroxycarboxylate group of sialic acid at lower pH and to the glycerol (B35011) side chain at higher pH values. nih.govresearchgate.net This reversible binding has been exploited in the development of sensors and systems for capturing sialoglycoproteins. mdpi.commdpi.com While phenylboronic acid itself has a modest binding affinity for sialic acid, derivatives with enhanced binding properties have been developed. mdpi.com The introduction of substituents on the phenyl ring can tune the binding affinity and selectivity for specific carbohydrate structures. japsonline.com
Enzyme Inhibition Studies (e.g., β-Lactamases)
Boronic acids have emerged as a significant class of enzyme inhibitors, particularly for serine proteases and β-lactamases. nih.gov β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. wikipedia.orgmdpi.com Boronic acids act as transition-state analog inhibitors, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of β-lactam hydrolysis. mdpi.commdpi.com This mechanism effectively blocks the enzyme's activity, restoring the efficacy of β-lactam antibiotics. acs.orgnih.govnih.gov
Numerous phenylboronic acid derivatives have been investigated as inhibitors of Class A and Class C β-lactamases, such as AmpC. nih.govacs.org SAR studies have shown that the substitution pattern on the phenyl ring is critical for inhibitory potency, with some derivatives exhibiting Ki values in the nanomolar range. acs.orgnih.gov For instance, merging two different inhibitor series led to sulfonamide boronic acids with Ki values as low as 25 nM against AmpC β-lactamase. nih.gov
Below is a data table summarizing the inhibitory activity of selected boronic acid derivatives against AmpC β-lactamase.
| Compound | Substituent | Target Enzyme | Ki (nM) |
| Benzo[b]thiophene-2-boronic acid | - | E. coli AmpC | 27 acs.orgnih.gov |
| A sulfonamide boronic acid analog | Sulfonamide | AmpC | 25 acs.orgnih.gov |
| 3-azidomethylphenyl boronic acid | 3-azidomethyl | AmpC | >100,000 |
| Triazole inhibitor 10a (derived from in situ click chemistry) | Triazole-based | AmpC | 140 mdpi.com |
This table is for illustrative purposes and includes data for various boronic acid inhibitors to demonstrate the range of potencies achieved through structural modifications.
Bioconjugation and Bioorthogonal Chemistry Applications
The reactivity of ortho-substituted phenylboronic acids has been harnessed for applications in bioconjugation and bioorthogonal chemistry. These reactions allow for the precise chemical modification of biomolecules in complex biological environments. For example, (2-cyanamidophenyl)boronic acids have been used for the selective modification of N-terminal cysteine-containing peptides to directly form benzodiazaborines. nih.gov This reaction is valuable for creating stable and functional bioconjugates.
Similarly, 2-formylphenylboronic acid (2fPBA), a related ortho-substituted derivative, undergoes rapid and chemoselective ligation with α-amino-hydrazides to form stable 2,3,1-benzodiazaborine derivatives. nih.gov This chemistry is bioorthogonal and can be performed in combination with other popular bioconjugation reactions, enabling multi-component labeling of complex biomolecules like antibodies. nih.gov The ability of ortho-carbonyl phenylboronic acids to accelerate condensation reactions compared to simple carbonyls makes them powerful tools for chemical biology. researchgate.net
Strategies for Peptide and Protein Modification via Cyanomethylphenylboronic Acid
The modification of peptides and proteins is a cornerstone of chemical biology and medicinal chemistry, enabling the development of therapeutic agents, diagnostic tools, and probes to study biological processes. A key challenge in this field is the development of selective and efficient methods for bioconjugation that proceed under mild, aqueous conditions. This compound and its derivatives have emerged as valuable reagents for the site-selective modification of peptides and proteins, primarily targeting N-terminal cysteine residues.
The core strategy revolves around the reactivity of the cyanomethyl group with the thiol side chain of cysteine. The presence of the ortho-boronic acid is crucial for the success of this modification. While the cyanamide (B42294) or cyanomethyl group acts as an electrophilic handle for the initial reaction with the cysteine thiol, the boronic acid moiety in the ortho position plays a key role in stabilizing the resulting conjugate through the formation of an intramolecular B–N dative bond. nih.gov This interaction facilitates the formation of a stable heterocyclic system.
One prominent strategy involves the reaction of (2-cyanamidophenyl)boronic acids with N-terminal cysteine-containing peptides. nih.gov This reaction proceeds selectively at the N-terminal cysteine, even in the presence of other nucleophilic amino acid residues. The reaction is typically carried out in aqueous buffers at or near physiological pH. The proposed mechanism involves the nucleophilic attack of the cysteine thiol on the cyanamide group, followed by an intramolecular cyclization involving the boronic acid and the newly formed amidine nitrogen, leading to a stable benzodiazaborine ring structure. nih.gov This direct formation of the benzodiazaborine scaffold on the peptide chain is a significant advantage, as it avoids multi-step procedures that are often required with other bioconjugation reagents.
The table below summarizes the reaction conditions for the modification of a dipeptide with a (2-cyanamidophenyl)boronic acid derivative, illustrating a typical experimental setup for this strategy.
| Parameter | Condition |
| Reactants | Cysteine-containing dipeptide, (2-cyanamidophenyl)boronic acid |
| Solvent | Ammonium acetate (B1210297) buffer (20 mM) |
| pH | 7.0 |
| Temperature | Not specified (ambient assumed) |
| Reaction Time | 24 hours |
| Product Yield | 75% |
This data is based on the reaction of a (2-cyanamidophenyl)boronic acid derivative as reported in the literature and serves as an illustrative example of the strategy. nih.gov
This approach has been shown to be compatible with various amino acid side chains adjacent to the N-terminal cysteine, including hydrophobic, polar, and charged residues. nih.gov The selectivity for the N-terminal cysteine is a key feature, allowing for precise control over the site of modification. Future applications of this strategy are envisioned for the modification of proteins that either naturally possess or are engineered to have an N-terminal cysteine. nih.gov
Formation of Benzodiazaborine Scaffolds for Bioconjugates
The formation of benzodiazaborine scaffolds is a direct and valuable outcome of the reaction between this compound derivatives and nucleophilic residues on biomolecules, particularly N-terminal cysteines. nih.gov Benzodiazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and chemical biology due to their stability and utility in constructing functional bioconjugates. nih.govnih.gov
The formation of the benzodiazaborine ring is a key feature of the bioconjugation strategy employing ortho-cyanophenylboronic acids. The process is initiated by the reaction of the cyano group with a suitable nucleophile on the peptide or protein, such as the thiol group of an N-terminal cysteine. The subsequent intramolecular interaction between the boronic acid and a nitrogen atom from the initial adduct leads to the cyclization and formation of the stable benzodiazaborine structure. nih.gov This intramolecular assistance by the boronic acid is critical for the efficiency and stability of the resulting conjugate.
The resulting benzodiazaborine-peptide bioconjugates exhibit high stability under physiological conditions. nih.gov This stability is attributed to the formation of the intramolecular B–N bond, which rigidifies the structure. The formation of these scaffolds can be considered a type of "click" reaction due to its efficiency and the direct formation of the stable heterocyclic product.
The utility of this approach lies in its ability to directly install the benzodiazaborine core onto a peptide chain in a single step. nih.gov This simplifies the synthesis of complex bioconjugates that can be used for various applications, such as the development of therapeutic peptides with improved properties or the attachment of imaging agents for diagnostic purposes.
The following table outlines the key aspects of benzodiazaborine scaffold formation using a (2-cyanamidophenyl)boronic acid as a representative reagent.
| Feature | Description |
| Reagent | (2-cyanamidophenyl)boronic acid |
| Target Residue | N-terminal Cysteine |
| Key Reaction | Nucleophilic addition of cysteine thiol to the cyanamide group |
| Stabilization | Intramolecular B–N bond formation |
| Product | Benzodiazaborine-peptide conjugate |
| Reaction Environment | Aqueous buffer, neutral to slightly basic pH |
This data is based on the reaction of a (2-cyanamidophenyl)boronic acid derivative as reported in the literature and serves as an illustrative example of benzodiazaborine scaffold formation. nih.gov
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the molecular-level investigation of 2-(cyanomethyl)phenylboronic acid, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is the most powerful tool for determining the solution-state structure of this compound. Analysis of ¹H, ¹³C, and ¹¹B nuclei provides a complete picture of the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum typically shows a complex multiplet pattern in the aromatic region (approximately δ 7.2-7.8 ppm) corresponding to the four protons on the benzene (B151609) ring. A sharp singlet appears around δ 4.0 ppm, which is characteristic of the two methylene (B1212753) (-CH₂) protons of the cyanomethyl group. A broad singlet, often observed around δ 8.0-8.4 ppm, corresponds to the two hydroxyl protons of the boronic acid group [-B(OH)₂]; this peak can exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The spectrum will show multiple signals in the aromatic region (δ 125-140 ppm). The carbon of the nitrile group (-C≡N) typically appears as a sharp signal around δ 118 ppm, while the methylene carbon (-CH₂) signal is found further upfield. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation effects from the boron nucleus.
¹¹B NMR Spectroscopy: As boron is a quadrupolar nucleus, ¹¹B NMR is essential for directly probing the environment of the boron atom. blogspot.com For this compound, the boron atom is in a trigonal planar sp² hybridized state. This results in a single, characteristically broad resonance in the ¹¹B NMR spectrum, typically appearing in the range of δ 27-33 ppm (relative to BF₃·Et₂O). blogspot.comrsc.orgmdpi.com This chemical shift confirms the presence of the tricoordinate boronic acid moiety. nsf.govsdsu.edu The interaction with Lewis bases or the formation of boronate esters would cause a significant upfield shift to the δ 5-15 ppm range, indicating a change to a tetracoordinate sp³ hybridized boron center. mdpi.com
Table 1: Typical NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | ~8.2 (br s, 2H) | B(OH)₂ |
| ¹H | ~7.2-7.8 (m, 4H) | Aromatic Protons (C₆H₄) |
| ¹H | ~4.0 (s, 2H) | Methylene Protons (CH₂CN) |
| ¹³C | ~125-140 | Aromatic Carbons (C₆H₄) |
| ¹³C | ~118 | Nitrile Carbon (-C≡N) |
| ¹³C | ~25-30 | Methylene Carbon (CH₂CN) |
| ¹¹B | ~27-33 | Trigonal Boronic Acid (B(OH)₂) |
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the exact molecular weight and elemental formula of the compound. For this compound (C₈H₈BNO₂), the calculated monoisotopic mass is approximately 161.0648 Da. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ with a calculated m/z of 162.0721. The experimentally measured value must match this calculated value with high accuracy (typically within 5 ppm) to unambiguously confirm the elemental composition.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (FT-Raman).
FT-IR Spectroscopy: The FT-IR spectrum of this compound displays several characteristic absorption bands. A very broad and strong band is observed in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. The sharp, medium-intensity absorption around 2250 cm⁻¹ is a clear indicator of the C≡N stretch of the nitrile group. The asymmetric B-O stretching vibration typically appears as a strong band around 1340-1380 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretches are seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring C=C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1580-1610 cm⁻¹ region. The C≡N stretch is also observable, though often weaker than in the IR spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Technique |
|---|---|---|---|
| ~3200-3600 | O-H Stretch (broad) | -B(OH)₂ | FT-IR |
| ~3050 | C-H Stretch | Aromatic | FT-IR, FT-Raman |
| ~2950 | C-H Stretch | -CH₂- | FT-IR, FT-Raman |
| ~2250 | C≡N Stretch | Nitrile | FT-IR |
| ~1600 | C=C Stretch | Aromatic Ring | FT-IR, FT-Raman |
| ~1350 | B-O Asymmetric Stretch | Boronic Acid | FT-IR |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Phenylboronic acids are known to form hydrogen-bonded dimeric structures in the solid state. wikipedia.org It is expected that this compound would crystallize in a similar fashion, with two molecules associating via hydrogen bonds between their B(OH)₂ groups to form a stable eight-membered ring. This arrangement significantly influences the physical properties of the compound, such as its melting point and solubility. Analysis of the crystal structure would confirm the planarity of the phenyl ring and the trigonal planar geometry at the boron center.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of boronic acids. nih.govwaters.com
A standard method would involve:
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure sharp peak shapes by suppressing the ionization of the boronic acid. waters.comsielc.com
Detection: UV detection is suitable due to the presence of the aromatic phenyl ring, with a monitoring wavelength typically set around 220 or 254 nm.
This method effectively separates the target compound from potential impurities, such as starting materials from its synthesis or its dehydration anhydride (B1165640) product, the corresponding boroxine. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis presents specific challenges and considerations primarily due to the inherent properties of boronic acids, such as their polarity and thermal lability. Direct analysis is often hindered by poor chromatographic performance and potential degradation in the hot injector or column. Consequently, derivatization is a commonly employed strategy to enhance volatility and thermal stability, making the analyte more amenable to GC-MS analysis.
Derivatization for GC-MS Analysis
To facilitate the analysis of this compound by GC-MS, the boronic acid moiety is typically converted into a less polar and more volatile ester. This process, known as derivatization, mitigates the issues of peak tailing and on-column degradation. Common derivatizing agents for boronic acids include:
Alcohols (e.g., Methanol, Ethanol): Reaction with simple alcohols in the presence of a catalyst can form the corresponding boronate esters.
Diols (e.g., Ethylene (B1197577) Glycol, Neopentyl Glycol): These reagents form stable cyclic boronate esters. The conversion of arylboronic acids to neopentyl glycol arylboronic esters is particularly advantageous as these derivatives are readily soluble in organic solvents, shelf-stable, non-hygroscopic, and can be easily characterized as a single species. orgsyn.org
Silylating Agents (e.g., BSTFA, TMCS): These agents replace the acidic protons of the boronic acid with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the compound.
The choice of derivatization reagent depends on the specific requirements of the analytical method, including the complexity of the sample matrix and the desired sensitivity.
Detailed Research Findings
While direct GC-MS studies specifically detailing the analysis of this compound are not extensively published, the behavior of structurally similar compounds provides a strong basis for predicting its analytical characteristics. Phenylboronic acid and its derivatives are frequently used as derivatizing agents themselves for the GC-MS analysis of diols, such as in the determination of ethylene glycol or 3-monochloropropane-1,2-diol (3-MCPD). chromforum.orgnih.gov These applications underscore the challenges of analyzing boronic acids directly, as issues like ghost peaks and column degradation are often reported, necessitating careful method development and instrument maintenance. chromforum.org For instance, a low inlet temperature of 180 °C is sometimes recommended to prevent the degradation of phenylboronic acid derivatives on the column. nih.gov
Research on the GC-MS analysis of compounds containing the benzyl (B1604629) cyanide substructure provides insight into the expected fragmentation patterns. Studies on the C-alkylation of benzyl cyanide have utilized GC-MS to monitor reaction products, indicating the suitability of the technique for separating such compounds. researchgate.net
Expected Fragmentation Pattern
Upon electron ionization (EI) in the mass spectrometer, a derivatized molecule of this compound is expected to undergo fragmentation through several predictable pathways based on its constituent functional groups. The mass spectrum would likely be characterized by a molecular ion peak (M⁺) corresponding to the derivatized molecule, followed by a series of fragment ions.
Key fragmentation pathways would include:
Loss of the Derivatizing Group: Cleavage of the boronate ester to yield an ion corresponding to the [M - derivatizing group]⁺ fragment.
Cleavage of the Cyanomethyl Group: Loss of the cyanomethyl radical (•CH₂CN) or acetonitrile (CH₃CN) is a probable fragmentation pathway.
Formation of a Tropylium (B1234903) Ion: Rearrangement of the benzyl moiety to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 is a characteristic fragmentation for compounds containing a benzyl group.
Fragmentation of the Phenyl Ring: Subsequent fragmentation of the aromatic ring can lead to the formation of smaller, characteristic ions.
The presence of the boron atom also imparts a characteristic isotopic pattern due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%), which can aid in the identification of boron-containing fragments.
The following table outlines the anticipated major fragment ions for a generic boronate ester derivative of this compound.
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Significance |
| [M]⁺ | Derivatized this compound | Dependent on derivative | Molecular Ion |
| [M - R]⁺ | Ion after loss of the ester group | Dependent on derivative | Indicates the boronic acid core |
| [C₈H₆B(OH)₂]⁺ | This compound cation | 147 | Loss of H from the molecular ion of the underivatized acid |
| [C₈H₇N]⁺ | Phenylacetonitrile cation | 117 | Loss of the boronic acid group |
| [C₇H₇]⁺ | Tropylium ion | 91 | Characteristic of a benzyl moiety |
| [C₆H₅]⁺ | Phenyl cation | 77 | Fragmentation of the aromatic ring |
| [CH₂CN]⁺ | Cyanomethyl cation | 40 | Indicates the cyanomethyl substituent |
It is important to note that the relative abundances of these ions will depend on the ionization energy and the specific derivative being analyzed.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 2-(cyanomethyl)phenylboronic acid. DFT calculations are instrumental in predicting a molecule's geometry, electronic structure, and reactivity.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, are used to model its properties. google.com For phenylboronic acid derivatives, these calculations can determine key parameters that offer predictive insights.
Key Electronic Properties and Their Significance:
| Property | Description and Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For substituted phenylboronic acids, this value is crucial for predicting their behavior in reactions like Suzuki-Miyaura cross-coupling. |
| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is key to understanding intermolecular interactions. |
| Mulliken and NBO Charges | These analyses partition the molecule's electron density among its atoms, providing insight into local electronic properties and potential sites for chemical attack. |
| Dipole Moment | The calculated dipole moment indicates the overall polarity of the molecule, which influences its solubility and interactions with other polar molecules and solvents. |
The electron-withdrawing nature of the ortho-cyanomethyl group is expected to influence the acidity of the boronic acid moiety and the electronic properties of the phenyl ring, making these theoretical predictions particularly valuable.
Mechanistic Elucidation of Reaction Pathways and Transition States
DFT calculations are a powerful tool for mapping out the intricate details of chemical reactions at the molecular level. This involves locating the transition states (the highest energy point along a reaction coordinate) and intermediates, thereby constructing a complete energy profile of the reaction pathway.
For reactions involving phenylboronic acids, such as palladium-catalyzed cross-couplings or aerobic homocoupling, DFT studies can elucidate the step-by-step mechanism. For instance, in a Suzuki-Miyaura coupling, calculations would clarify the energies associated with oxidative addition, transmetalation, and reductive elimination steps.
A detailed mechanistic study on the reaction of a related compound, (2-cyanamidophenyl)boronic acid, with cysteine to form benzodiazaborines has been successfully elucidated using DFT. This study revealed the critical role of the boronic acid in stabilizing the reaction product and rationalized the reaction's selectivity, highlighting the power of this approach. While the specific reaction pathways for this compound remain to be computationally detailed in the literature, the established methodologies are directly applicable.
Molecular Dynamics and Docking Simulations
While DFT provides a static, time-independent picture, molecular dynamics (MD) and docking simulations explore the dynamic behavior of molecules and their interactions with biological macromolecules.
Conformational Analysis and Conformational Landscapes
The cyanomethyl and boronic acid groups of this compound can rotate relative to the phenyl ring, leading to various possible three-dimensional arrangements or conformations. Molecular dynamics simulations can model these movements over time, providing a conformational landscape that shows which shapes are most stable and frequently adopted.
MD simulations place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between all atoms to model their motion according to the laws of physics. This analysis can reveal:
Preferred Dihedral Angles: The most likely angles between the phenyl ring and the cyanomethyl and boronic acid substituents.
Intramolecular Interactions: The presence and stability of any internal hydrogen bonds or other non-covalent interactions that stabilize certain conformations.
Energy Minima: Identification of the lowest energy (most stable) conformations of the molecule.
Such studies are crucial for understanding how the molecule's shape influences its reactivity and ability to interact with other molecules, such as proteins.
Protein-Ligand Interactions and Binding Affinity Predictions
Boronic acids are a well-known class of enzyme inhibitors and saccharide sensors due to their ability to form reversible covalent bonds with diols, which are present in sugars and some amino acid side chains. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a protein target.
The process typically involves:
Defining the Binding Site: Identifying the active site or pocket on the protein of interest.
Generating Ligand Conformations: Exploring different shapes of the this compound molecule.
Scoring: Using a scoring function to estimate the binding affinity for each pose, predicting the most stable complex.
Following docking, MD simulations can be used to refine the predicted binding pose and provide a more accurate estimation of the binding free energy. These simulations model the dynamic interplay between the ligand and the protein, accounting for flexibility and the role of solvent.
Although specific docking and MD simulation studies featuring this compound as a ligand are not prominent in the literature, its structural motifs make it a candidate for interacting with various biological targets. Phenylboronic acids, in general, are known to interact with proteins like serine proteases. Computational modeling would be the first step in exploring these potential interactions and predicting the binding affinity, guiding future experimental work in drug discovery and sensor development.
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the production of 2-(cyanomethyl)phenylboronic acid and its esters is no exception. nih.govmdpi.com Future research will likely prioritize the development of more environmentally benign and efficient synthetic pathways.
Key areas of focus include:
Mechanochemistry: A promising solvent-free approach involves the simple grinding of a boronic acid with a diol to form the corresponding boronic acid ester. psu.edu This method is not only environmentally friendly but also can be more energy-efficient and faster than traditional methods that require hazardous solvents and prolonged reaction times under reflux. psu.edu
Aqueous and Green Solvents: The Suzuki-Miyaura reaction, a cornerstone of cross-coupling chemistry involving boronic acids, is often lauded for its potential to be performed in aqueous media, making it a "greener" alternative to other cross-coupling methods. psu.edu Research is ongoing to expand the scope of reactions using water or other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for the synthesis and application of arylboronic acids. mdpi.comresearchgate.netrsc.orgresearchgate.net
Catalyst-Free and Metal-Free Reactions: A significant advancement towards sustainability is the development of reactions that proceed without the need for metal catalysts. For instance, visible-light-induced aerobic oxidative hydroxylation of arylboronic acids has been demonstrated without any catalysts or additives, using air as the oxidant. acs.org Such strategies offer a highly efficient and concise route to valuable phenol (B47542) derivatives. acs.org Another approach involves the use of inexpensive and non-toxic catalysts, such as copper sulfate (B86663) (CuSO₄), in water for C-S coupling reactions. researchgate.net
These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to simplified purification processes and cost savings.
Expansion of Catalytic Scope to New Transformations
This compound and its analogs are valuable reagents in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netlibretexts.org Future research is set to expand their utility into more complex and novel chemical transformations.
Emerging catalytic applications include:
Acylative Cross-Coupling: Palladium-catalyzed acylative Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides provides a direct route to synthetically important benzophenone (B1666685) derivatives. nih.gov Nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have shown significant catalytic activity in these reactions. nih.gov
Synthesis of Complex Heterocycles: The unique structure of this compound allows for its use in palladium(II)-catalyzed addition/cyclization reactions to construct novel dibenzo[b,d]azepines. researchgate.netrsc.org This cyano-activation method offers a simpler and more environmentally friendly route to these potentially pharmaceutically valuable structures. rsc.org
Atroposelective Synthesis: A significant area of development is the use of strategically functionalized boronic acids in asymmetric synthesis. Rhodium-catalyzed reactions of internal 1-aryl alkynes with 2-(cyanomethyl)arylboronates have been employed to construct axially chiral biaryls, which are important scaffolds in catalysis and materials science. acs.org Regio- and atropselective Suzuki-Miyaura cross-coupling has also been observed in reactions with ortho-substituted phenylboronic acids, providing efficient access to a class of atropisomeric compounds. beilstein-journals.org
Nickel-Catalyzed Reactions: Beyond palladium, nickel-catalyzed reactions are gaining prominence. For instance, nickel catalysis can facilitate the addition of arylboronic acids to nitriles, offering a direct pathway to arylketones. acs.org
The continued exploration of new ligands, catalysts, and reaction conditions will undoubtedly unlock further synthetic potential for this compound in constructing complex molecular architectures. chinesechemsoc.orglookchem.com
Exploration of Novel Bioactive Scaffolds and Therapeutic Applications
Phenylboronic acids (PBAs) are increasingly recognized for their potential in medicinal chemistry and drug delivery, owing to their ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins. nih.govresearchgate.net The cyanomethyl group in this compound offers a handle for further functionalization, opening avenues for new therapeutic agents and bioactive materials.
Future research in this area is expected to focus on:
Targeted Drug Delivery: PBA derivatives are being explored for their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This targeting capability can be harnessed to deliver therapeutic payloads specifically to tumor sites, potentially reducing side effects and improving treatment efficacy. nih.govnih.gov
Bioactive Hydrogels for Tissue Engineering: PBA-functionalized hydrogels are being investigated as scaffolds for tissue engineering. researchgate.netnih.gov For example, photocurable hyaluronic acid hydrogels modified with 3-aminophenylboronic acid have been shown to promote the adhesion and aggregation of chondrocytes, and to support a hyaline phenotype, which is crucial for cartilage repair. nih.gov These bioactive scaffolds can create a supportive microenvironment for tissue regeneration. nih.gov
Novel Boron-Containing Heterocycles: The synthesis of o-(cyanomethyl)benzeneboronic acid and its subsequent conversion into cyclic amides, anhydrides, lactones, and lactams represents a pathway to novel boron-containing heterocyclic scaffolds. researchgate.net These structures are of interest for their potential biological activities and could serve as platforms for the development of new therapeutic agents. researchgate.net
The ability of boronic acids to interact with biological molecules makes them a powerful tool in the design of next-generation diagnostics and therapeutics. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical research is conducted. For a versatile compound like this compound, these computational tools offer unprecedented opportunities for accelerated discovery and optimization.
Key applications of AI and ML include:
Optimization of Reaction Conditions: Machine learning models are being successfully employed to optimize the conditions for complex reactions like the Suzuki-Miyaura coupling. beilstein-journals.orgchemistryviews.orgrsc.org By analyzing large datasets of reaction parameters (e.g., catalysts, solvents, bases, temperature), ML algorithms can predict the optimal conditions to maximize yield and minimize byproducts. rsc.orgmoleculemaker.org This data-driven approach can significantly reduce the experimental effort required for reaction development. beilstein-journals.org However, it is important to note that the predictive power of these models can sometimes be limited by biases in the literature data. nih.gov
Rational Design of Novel Compounds: AI and ML can be used to design new molecules with desired properties. Explainable AI techniques are being used to explore the rational design of boron-based Lewis acids, providing insights into the structure-property relationships that govern their reactivity. arxiv.org This allows chemists to design new catalysts or bioactive molecules with enhanced performance.
Predictive Modeling for Bioactivity and Material Properties: ML models can be trained to predict the biological activity or material properties of new derivatives of this compound. For instance, ML has been used to design boronic acid-based scavengers that can selectively capture valuable sugars. researchgate.netoup.com This predictive capability can guide synthetic efforts towards the most promising candidates, saving time and resources. chemrxiv.orgresearchgate.net
The synergy between computational modeling and experimental chemistry is expected to drive innovation in the applications of boronic acids.
Advanced Material Science Applications
The unique chemical properties of boronic acids make them valuable building blocks for advanced functional materials. boronmolecular.comresearchgate.net The incorporation of this compound into polymers and other materials can impart stimuli-responsive and self-healing properties.
Future directions in materials science include:
Stimuli-Responsive Polymers: Boronic acid-containing polymers can respond to changes in their environment, such as pH or the presence of sugars. mdpi.com This responsiveness is due to the reversible formation of boronate esters with diols. mdpi.commdpi.com This property is being exploited to create "smart" materials for applications such as glucose sensors and self-regulated drug delivery systems. mdpi.commdpi.com
Self-Healing Materials (Vitrimers): Boronic acid esters can act as dynamic cross-links in polymer networks, creating a new class of materials called vitrimers. bohrium.com These materials combine the stability of thermosets with the processability of thermoplastics. At elevated temperatures, the dynamic covalent bonds can rearrange, allowing the material to be reshaped or repaired. bohrium.com
Functional Polymeric Scaffolds: Boronic acid-functionalized polymers are being used to create materials for a variety of applications, including affinity chromatography for the separation of diol-containing biomolecules and as components in advanced sensors. mdpi.comnih.gov
The versatility of boronic acid chemistry provides a rich platform for the development of next-generation materials with tailored properties and functionalities. researchgate.net
Q & A
Q. What are the recommended safety protocols for handling 2-(cyanomethyl)phenylboronic acid in laboratory settings?
Answer :
- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation .
- Storage : Store in airtight containers in a cool, dark environment (2–8°C) to minimize degradation. Avoid proximity to oxidizers or moisture .
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Use pH-neutral soap for skin decontamination .
Q. How can the solubility of this compound be optimized for diverse reaction conditions?
Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to boronic acid’s Lewis acidity. Hydrophobic solvents (e.g., THF) are less effective but useful for Suzuki-Miyaura couplings .
- Temperature Dependence : Solubility increases with temperature; however, thermal stability must be verified (e.g., via TGA analysis) to avoid decomposition .
- Additives : Use bases like Et3N to stabilize the boronate ester form, improving solubility in aqueous-organic biphasic systems .
Q. What spectroscopic techniques are effective for characterizing this compound and its derivatives?
Answer :
- NMR : <sup>11</sup>B NMR identifies boronic acid tautomerism (δ ~30 ppm for trigonal planar boronate esters; δ ~10 ppm for tetrahedral boronic acids) .
- FT-IR : Peaks at ~1340 cm<sup>−1</sup> (B-O stretching) and ~3200 cm<sup>−1</sup> (O-H from boronic acid) confirm functional groups .
- X-ray Crystallography : Resolves structural conformation, particularly the planarity of the boronic acid group and substituent effects .
Advanced Research Questions
Q. How does the cyanomethyl substituent influence the reactivity of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions?
Answer :
- Electronic Effects : The electron-withdrawing cyanomethyl group increases the boronic acid’s electrophilicity, accelerating transmetallation with Pd catalysts .
- Steric Considerations : Substituent positioning (ortho vs. para) affects coupling efficiency. Ortho-substituted derivatives may require higher catalyst loadings due to steric hindrance .
- Optimization : Use Pd(PPh3)4 (1–5 mol%) in THF/H2O with Na2CO3 as base. Monitor reaction progress via HPLC to avoid over-arylation .
Q. What mechanisms underlie the copper(II)-induced fluorescence enhancement in this compound-based probes?
Answer :
- ESIPT Mechanism : Cu<sup>2+</sup> coordinates with the boronic acid and cyanomethyl groups, triggering an excited-state intramolecular proton transfer (ESIPT) and fluorescence "turn-on" at 400–450 nm .
- Solvent Effects : DMF maximizes fluorescence due to polarity and low H-bonding competition. Control experiments (e.g., omitting Et3N) confirm the necessity of a basic environment .
- Validation : <sup>1</sup>H/<sup>13</sup>C NMR and DFT calculations (B3LYP/6-31G*) identify the product as salicylamide, confirming the reaction pathway .
Q. How do environmental factors (pH, temperature) affect the stability of this compound?
Answer :
- pH Sensitivity : Degradation accelerates in alkaline conditions (pH > 9) due to boronate ester hydrolysis. Use buffered solutions (pH 6–8) for long-term stability .
- Thermal Stability : At 40°C, decomposition follows pseudo-first-order kinetics (k = 0.012 h<sup>−1</sup> in NaOH). Refrigeration (2–8°C) reduces degradation by >70% .
- Catalytic Decomposition : Trace Cu<sup>2+</sup> (≥10 mg/L) accelerates oxidation. Chelators like EDTA mitigate this effect .
Q. What novel applications exist for this compound in functional materials?
Answer :
- Metal-Organic Frameworks (MOFs) : The cyanomethyl group enables covalent grafting to Zr-based MOFs for glucose sensing via reversible diol binding .
- Polymeric Nanomaterials : Incorporate into hydrogels for targeted drug delivery (e.g., insulin release triggered by physiological glucose levels) .
- Biosensors : Functionalize carbon electrodes for electrochemical detection of dopamine, leveraging boronic acid-diol affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
